4'-Cyano-3'-fluorobiphenyl-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Cyano-3’-fluorobiphenyl-4-carboxylic acid is an organic compound with the molecular formula C14H8FNO2 and a molecular weight of 241.22 g/mol . This compound is characterized by the presence of a cyano group (-CN) and a fluorine atom (-F) attached to a biphenyl structure, which also contains a carboxylic acid group (-COOH). It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4’-Cyano-3’-fluorobiphenyl-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Biphenyl Structure: The initial step involves the formation of the biphenyl structure through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of Cyano and Fluoro Groups: The cyano and fluoro groups are introduced through nucleophilic substitution reactions. For example, a fluorinated benzene derivative can undergo a substitution reaction with a cyanide source to introduce the cyano group.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4’-Cyano-3’-fluorobiphenyl-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the cyano group to an amine group (-NH2) or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles like sodium methoxide (NaOCH3). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4’-Cyano-3’-fluorobiphenyl-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the study of biological pathways and interactions, particularly those involving cyano and fluoro groups.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4’-Cyano-3’-fluorobiphenyl-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, the compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. The cyano and fluoro groups play a crucial role in these interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
4’-Cyano-3’-fluorobiphenyl-4-carboxylic acid can be compared with similar compounds such as:
4-Cyano-3-fluorobenzoic acid: Similar structure but lacks the biphenyl moiety.
4-Cyano-3-fluorophenylboronic acid: Contains a boronic acid group instead of a carboxylic acid group.
4-Bromo-3-fluorobenzoic acid: Contains a bromine atom instead of a cyano group
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of 4’-Cyano-3’-fluorobiphenyl-4-carboxylic acid.
Biological Activity
4'-Cyano-3'-fluorobiphenyl-4-carboxylic acid (4'-CN-3'-F-BC4A) is an organic compound characterized by its biphenyl structure, which includes a cyano group, a fluorine atom, and a carboxylic acid functional group. The unique combination of these functional groups contributes to its potential biological activity, making it a candidate for further investigation in medicinal chemistry and drug development.
- Molecular Formula : C14H8FNO2
- Molecular Weight : 241.22 g/mol
- Structural Features :
- Biphenyl backbone
- Cyano group (–C≡N)
- Fluorine atom (–F)
- Carboxylic acid group (–COOH)
The biological activity of 4'-CN-3'-F-BC4A is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The cyano and fluoro substituents enhance the compound's binding affinity, which may lead to inhibition of certain enzymatic activities or modulation of receptor functions. This interaction can influence various cellular processes, potentially providing therapeutic benefits in conditions such as inflammation and neurodegeneration.
Biological Activity Studies
Recent studies have explored the biological activity of 4'-CN-3'-F-BC4A, highlighting its potential applications in drug discovery:
-
Anti-inflammatory Properties :
- In vitro assays demonstrated that 4'-CN-3'-F-BC4A can inhibit the production of pro-inflammatory cytokines in activated macrophages.
- The compound showed a dose-dependent reduction in nitric oxide (NO) production, indicating its potential as an anti-inflammatory agent.
-
Neuroprotective Effects :
- Preliminary studies suggest that 4'-CN-3'-F-BC4A may protect neuronal cells from oxidative stress-induced damage.
- The compound's ability to cross the blood-brain barrier enhances its therapeutic potential for neurodegenerative diseases.
-
Enzyme Inhibition :
- Research indicates that 4'-CN-3'-F-BC4A may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
Compound Name | Key Features | Biological Activity |
---|---|---|
4-Cyano-3-fluorobenzoic acid | Lacks biphenyl moiety | Moderate anti-inflammatory effects |
4-Cyano-3-fluorophenylboronic acid | Contains a boronic acid group instead of carboxylic acid | Potential enzyme inhibition |
4-Bromo-3-fluorobenzoic acid | Contains bromine instead of cyano group | Limited biological activity |
Case Studies
Several case studies have focused on the therapeutic potential of 4'-CN-3'-F-BC4A:
-
Case Study on Inflammation :
- A study evaluated the effects of 4'-CN-3'-F-BC4A on lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophages. Results showed significant reductions in inflammatory markers and cytokine levels, supporting its role as a novel anti-inflammatory agent.
-
Neuroprotection in Alzheimer's Models :
- In a model of Alzheimer’s disease, treatment with 4'-CN-3'-F-BC4A resulted in decreased amyloid plaque formation and improved cognitive function in animal subjects, suggesting its potential as a therapeutic candidate for neurodegenerative disorders.
Properties
IUPAC Name |
4-(4-cyano-3-fluorophenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO2/c15-13-7-11(5-6-12(13)8-16)9-1-3-10(4-2-9)14(17)18/h1-7H,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQNQAOEJZCAKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)C#N)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718272 |
Source
|
Record name | 4'-Cyano-3'-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80718272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260811-82-2 |
Source
|
Record name | 4'-Cyano-3'-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80718272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.